molecular formula C14H16O3 B10836268 4-[2-(5-ethylfuran-2-yl)ethyl]benzene-1,3-diol

4-[2-(5-ethylfuran-2-yl)ethyl]benzene-1,3-diol

Cat. No.: B10836268
M. Wt: 232.27 g/mol
InChI Key: UPOWUYPZHMWQPH-UHFFFAOYSA-N
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Description

Resorcinol compound 16 is a derivative of resorcinol, a phenolic compound with the chemical formula C₆H₄(OH)₂. Resorcinol is known for its versatility and is used in various applications, including pharmaceuticals, rubber compounds, and polymers. Resorcinol compound 16, like its parent compound, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol compound 16 can be synthesized through several methods. One common approach involves the acylation of resorcinol. The process begins with the reaction of resorcinol with acetic acid and zinc dichloride as catalysts. The product is then reacted with chloroacetic acid using sodium hydroxide to convert the carboxyl group to an acid chloride. This acid chloride is then dissolved in dichloromethane and reacted with various amino drugs to produce resorcinol compound 16 .

Industrial Production Methods: Industrial production of resorcinol typically involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate undergoes oxidation and Hock rearrangement to yield resorcinol and acetone . The specific steps for producing resorcinol compound 16 on an industrial scale would involve further modifications to introduce the desired functional groups.

Chemical Reactions Analysis

Types of Reactions: Resorcinol compound 16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

    Condensation Reagents: Aldehydes, ketones.

Major Products:

    Oxidation: Quinones.

    Substitution: Halogenated or nitrated resorcinol derivatives.

    Condensation: Various condensation products depending on the carbonyl compound used.

Scientific Research Applications

Resorcinol compound 16 has a wide range of applications in scientific research:

Mechanism of Action

Resorcinol compound 16 exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups at the 1 and 2 positions.

    Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups at the 1 and 4 positions.

    Phloroglucinol (1,3,5-trihydroxybenzene): Three hydroxyl groups at the 1, 3, and 5 positions.

Uniqueness of Resorcinol Compound 16: Resorcinol compound 16 is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

4-[2-(5-ethylfuran-2-yl)ethyl]benzene-1,3-diol

InChI

InChI=1S/C14H16O3/c1-2-12-7-8-13(17-12)6-4-10-3-5-11(15)9-14(10)16/h3,5,7-9,15-16H,2,4,6H2,1H3

InChI Key

UPOWUYPZHMWQPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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